molecular formula C7H5N3O3S B11092090 7-Methyl-6-nitro-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one

7-Methyl-6-nitro-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one

Cat. No.: B11092090
M. Wt: 211.20 g/mol
InChI Key: RBIFXRCJJXGRFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Methyl-6-nitro-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one is a heterocyclic compound that belongs to the thiazolopyrimidine family. This compound is characterized by its unique structure, which includes a thiazole ring fused to a pyrimidine ring. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methyl-6-nitro-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 6-substituted-2-thiouracils with substituted phenacyl halides. The reaction proceeds through the formation of S-alkylated derivatives, followed by intramolecular cyclization to form the thiazolopyrimidine core .

Industrial Production Methods

Industrial production methods for this compound are less documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions used in laboratory-scale synthesis, such as temperature control, solvent selection, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

7-Methyl-6-nitro-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

    Substitution: The methyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Reduction: Common reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used to reduce the nitro group.

    Substitution: Nucleophiles such as amines or thiols can be used to substitute the methyl group under basic conditions.

Major Products

    Reduction: Reduction of the nitro group yields 7-Methyl-6-amino-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one.

    Substitution: Substitution reactions can yield a variety of derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 7-Methyl-6-nitro-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one is used as a building block for the synthesis of more complex molecules

Biology and Medicine

This compound has shown promise in biological and medicinal research. It has been investigated for its potential antibacterial and antitubercular activities . The thiazolopyrimidine scaffold is known for its ability to interact with biological targets, making it a candidate for drug development.

Industry

In the industrial sector, derivatives of this compound may be used in the development of new materials or as intermediates in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 7-Methyl-6-nitro-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one is not fully understood. its biological activity is likely due to its ability to interact with specific molecular targets, such as enzymes or receptors. The nitro group may play a role in its activity by undergoing bioreduction to form reactive intermediates that can interact with cellular components.

Comparison with Similar Compounds

Similar Compounds

    7-Methyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one: Lacks the nitro group, which may result in different biological activities.

    2-Methyl-7-phenyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one: Contains a thiadiazole ring instead of a thiazole ring, which can alter its chemical and biological properties.

Uniqueness

7-Methyl-6-nitro-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one is unique due to the presence of both a nitro group and a thiazolopyrimidine core. This combination of functional groups and ring systems provides a distinct set of chemical and biological properties that can be exploited in various applications.

Properties

Molecular Formula

C7H5N3O3S

Molecular Weight

211.20 g/mol

IUPAC Name

7-methyl-6-nitro-[1,3]thiazolo[3,2-a]pyrimidin-5-one

InChI

InChI=1S/C7H5N3O3S/c1-4-5(10(12)13)6(11)9-2-3-14-7(9)8-4/h2-3H,1H3

InChI Key

RBIFXRCJJXGRFL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N2C=CSC2=N1)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.